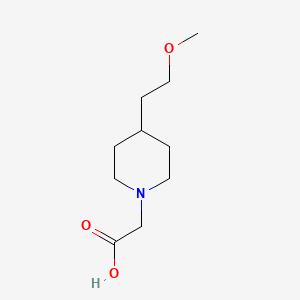

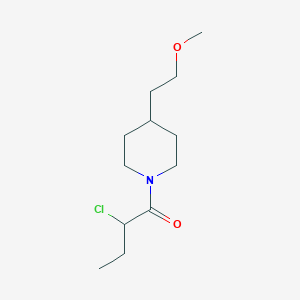

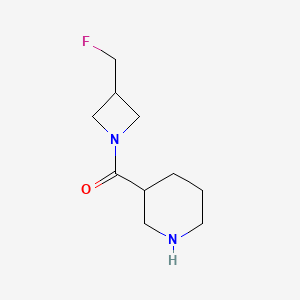

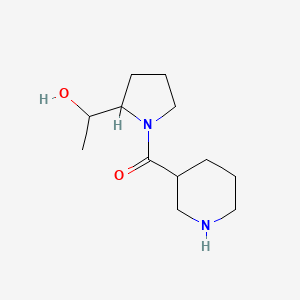

![molecular formula C13H16F2N2 B1477088 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline CAS No. 2097993-83-2](/img/structure/B1477088.png)

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline

Descripción general

Descripción

The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is a derivative of pyrrole, which is a heterocyclic, aromatic, organic compound . Pyrrole is a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .

Synthesis Analysis

Pyrrole synthesis has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . Multicomponent reactions (MCRs) represent powerful tools for construction of structurally diverse scaffolds . Through MCRs, three or more simple starting materials could react in a programmed and domino fashion to install the structurally complex products in a one-pot process .Molecular Structure Analysis

The molecular formula of “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is C7H12F2N2 . The average mass is 162.180 Da and the monoisotopic mass is 162.096848 Da .Chemical Reactions Analysis

Pyrrole is one of the most relevant simple heterocycles because of its presence in a large number of natural and unnatural compounds with important properties, both in pharmacology and in materials science . The best-known natural pyrroles are the heme derivatives and chlorophil, which contain four pyrrole groups joined by methyne bridges .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Aplicaciones Científicas De Investigación

Biological Probes

Due to its potential for fluorescence or other optical properties, this compound might be utilized as a biological probe. It could be used to tag biomolecules or cells, aiding in the visualization and study of biological processes.

Each of these applications represents a unique field of research where “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” could make a significant impact. The compound’s structure suggests a versatility that could be harnessed across various scientific disciplines. While the current literature does not provide specific studies on this compound, the analysis is based on the known applications of similar molecular structures and functional groups .

Safety and Hazards

Direcciones Futuras

Pyrrole-based hybrid nanocomposites have drawn much attentiveness of the researchers and scientists owing to their superior and much improved physical, chemical and biomedical properties . This suggests that the future research directions could involve the development of pyrrole-based nanocomposites for various applications in the fields of energy storage, sensors, and biomedical applications .

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-pyrroline-2-ones, have been found to play a significant structural role in a variety of bioactive natural compounds .

Mode of Action

It’s worth noting that similar compounds have shown antioxidant activity, acting as radical scavengers .

Biochemical Pathways

Similar compounds have been found to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-hiv-1, anti-inflammatory, and antioxidant effects .

Action Environment

It’s worth noting that the efficacy of similar compounds as radical scavengers has been found to be comparable in both polar and non-polar environments .

Propiedades

IUPAC Name |

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-10(9)13)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUPXIWWEIIFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CN(C2)C3=CC=CC=C3N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.